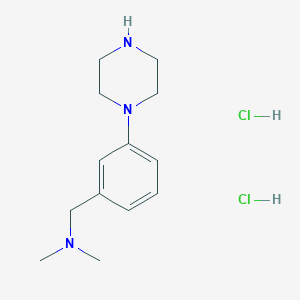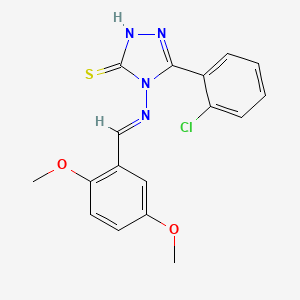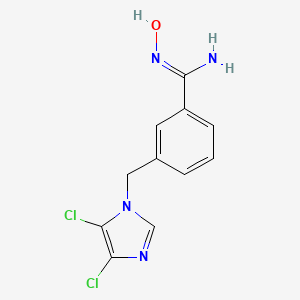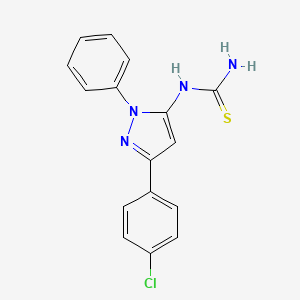
2,6-Dichlorobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dicloro-benzaldehído (4-metil-6-oxo-1,6-dihidro-2-pirimidinil)hidrazona es un compuesto orgánico con la fórmula molecular C12H10Cl2N4O. Es un derivado del 2,6-dicloro-benzaldehído y la 4-metil-6-oxo-1,6-dihidro-2-pirimidinil hidrazona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,6-Dicloro-benzaldehído (4-metil-6-oxo-1,6-dihidro-2-pirimidinil)hidrazona típicamente implica la reacción de 2,6-dicloro-benzaldehído con 4-metil-6-oxo-1,6-dihidro-2-pirimidinil hidrazina en condiciones controladas. La reacción se lleva a cabo generalmente en un disolvente orgánico como el etanol o el metanol, con la adición de un catalizador para facilitar la reacción. La mezcla de reacción se calienta a una temperatura específica, típicamente alrededor de 60-80 °C, y se agita durante varias horas para asegurar la conversión completa de los reactivos al producto deseado.
Métodos de Producción Industrial
En un entorno industrial, la producción de 2,6-Dicloro-benzaldehído (4-metil-6-oxo-1,6-dihidro-2-pirimidinil)hidrazona implica síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso se optimiza para obtener un alto rendimiento y pureza, con un control cuidadoso de los parámetros de reacción como la temperatura, la presión y el tiempo de reacción. El producto se purifica luego utilizando técnicas como la recristalización o la cromatografía para obtener el compuesto deseado en su forma pura.
Análisis De Reacciones Químicas
Tipos de Reacciones
2,6-Dicloro-benzaldehído (4-metil-6-oxo-1,6-dihidro-2-pirimidinil)hidrazona experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes u otros productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, como los derivados de hidrazina.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde uno o más de sus grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Oxidación: Los oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2). Las reacciones se llevan a cabo típicamente en condiciones ácidas o básicas.
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4), a menudo en disolventes anhidros.
Sustitución: Las reacciones de sustitución pueden implicar reactivos como halógenos (por ejemplo, cloro, bromo) o nucleófilos (por ejemplo, aminas, tioles).
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas de la reacción y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos u otros compuestos que contienen oxígeno, mientras que la reducción puede producir derivados de hidrazina. Las reacciones de sustitución pueden resultar en una variedad de productos sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
2,6-Dicloro-benzaldehído (4-metil-6-oxo-1,6-dihidro-2-pirimidinil)hidrazona tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como reactivo en síntesis orgánica y como intermedio en la preparación de otros compuestos.
Biología: Se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos fármacos o como un compuesto principal para el descubrimiento de fármacos.
Industria: Se utiliza en la producción de colorantes, agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2,6-Dicloro-benzaldehído (4-metil-6-oxo-1,6-dihidro-2-pirimidinil)hidrazona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos al unirse a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en vías metabólicas, lo que lleva a cambios en los procesos celulares. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
2,6-Dicloro-benzaldehído (4-metil-6-oxo-1,6-dihidro-2-pirimidinil)hidrazona se puede comparar con otros compuestos similares, como:
2,4-Dicloro-benzaldehído (4-metil-6-oxo-1,6-dihidro-2-pirimidinil)hidrazona: Estructura similar pero con diferente patrón de sustitución en el anillo benzaldehído.
2,6-Dicloro-bencilidenamino)guanidinas: Diferentes grupos funcionales pero estructura central similar.
Derivados de C-cianoformamidrazona: Diferentes sustituyentes pero estructura de hidrazona relacionada.
Propiedades
Fórmula molecular |
C12H10Cl2N4O |
|---|---|
Peso molecular |
297.14 g/mol |
Nombre IUPAC |
2-[(2E)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H10Cl2N4O/c1-7-5-11(19)17-12(16-7)18-15-6-8-9(13)3-2-4-10(8)14/h2-6H,1H3,(H2,16,17,18,19)/b15-6+ |
Clave InChI |
HOXBNCVGPHHSBB-GIDUJCDVSA-N |
SMILES isomérico |
CC1=CC(=O)NC(=N1)N/N=C/C2=C(C=CC=C2Cl)Cl |
SMILES canónico |
CC1=CC(=O)NC(=N1)NN=CC2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12047233.png)



![5-n-Butoxycarbonylfuro[2,3-c]pyridine](/img/structure/B12047246.png)

![N-(2,6-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047258.png)




![4-methylbenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B12047284.png)
